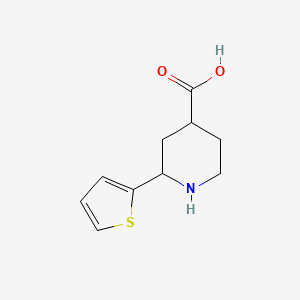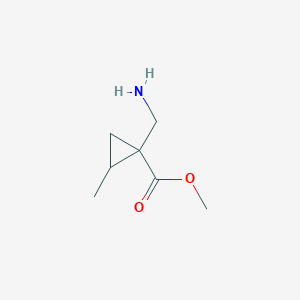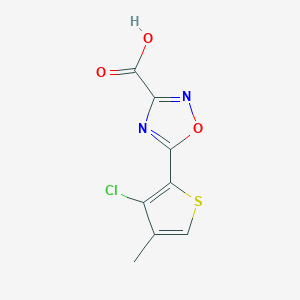
2-(Aminomethyl)-3,5-difluoroaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Aminomethyl)-3,5-difluoroaniline is an organic compound characterized by the presence of an amino group attached to a benzene ring substituted with two fluorine atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Aminomethyl)-3,5-difluoroaniline typically involves the reaction of 3,5-difluoroaniline with formaldehyde and hydrogen cyanide, followed by hydrolysis. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. Catalysts and solvents are often used to enhance the reaction rate and efficiency. The final product is then purified through crystallization or distillation techniques.
Análisis De Reacciones Químicas
Types of Reactions: 2-(Aminomethyl)-3,5-difluoroaniline undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products: The major products formed from these reactions include various substituted anilines, nitroanilines, and reduced amine derivatives.
Aplicaciones Científicas De Investigación
2-(Aminomethyl)-3,5-difluoroaniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 2-(Aminomethyl)-3,5-difluoroaniline exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with various biomolecules, while the fluorine atoms can enhance the compound’s lipophilicity and membrane permeability. These properties enable the compound to interact with enzymes, receptors, and other cellular components, influencing various biochemical pathways.
Comparación Con Compuestos Similares
- 2-(Aminomethyl)phenol
- 2-(Aminomethyl)pyridine
- 3,5-Difluoroaniline
Comparison: Compared to these similar compounds, 2-(Aminomethyl)-3,5-difluoroaniline is unique due to the presence of both the amino and difluoro substituents on the benzene ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C7H8F2N2 |
|---|---|
Peso molecular |
158.15 g/mol |
Nombre IUPAC |
2-(aminomethyl)-3,5-difluoroaniline |
InChI |
InChI=1S/C7H8F2N2/c8-4-1-6(9)5(3-10)7(11)2-4/h1-2H,3,10-11H2 |
Clave InChI |
GOLNUDGJTMQIMP-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1N)CN)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{2-[(Thian-3-yl)amino]phenyl}methanol](/img/structure/B13080870.png)



![1-({bicyclo[2.2.1]heptan-2-yl}methyl)-1H-pyrazol-4-amine](/img/structure/B13080888.png)
![2,7-Dimethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13080892.png)



![1-[2-(1H-imidazol-1-yl)ethyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13080935.png)

![2-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidin-6-yl}ethan-1-ol](/img/structure/B13080950.png)

